molecular formula C19H19N5O2S B2538032 N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 905764-87-6

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2538032
CAS No.: 905764-87-6
M. Wt: 381.45
InChI Key: WBYKQIWJJWAOBH-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 4-acetylphenyl group attached to the acetamide nitrogen and a 4-amino-5-benzyl-substituted triazole ring linked via a sulfanyl group. This compound belongs to a class of molecules designed for diverse biological applications, leveraging the 1,2,4-triazole core’s versatility as a pharmacophore. The benzyl group at the 5-position of the triazole and the acetylphenyl moiety are critical structural features influencing its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13(25)15-7-9-16(10-8-15)21-18(26)12-27-19-23-22-17(24(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKQIWJJWAOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides.

    Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, triethylamine.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Triazole Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activities, or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-sulfanyl-acetamide derivatives exhibit varied biological activities depending on substituents at the triazole’s 4- and 5-positions and the acetamide’s aryl group. Below is a detailed comparison of structurally related compounds and their activities:

Structural Analogues and Substituent Effects

Compound Name/Structure (Key Substituents) Biological Activity Key Findings References
Target Compound : 5-benzyl, 4-acetylphenyl Under investigation (potential multi-target) Structural uniqueness may enhance lipophilicity and receptor interactions.
N-(4-Acetylphenyl)-2-[(4-amino-5-(4-pyridinyl)-triazol)SA* Antimicrobial, Antioxidant Pyridinyl substitution at 5-position showed moderate antimicrobial activity.
2-[(5-(2-Chlorophenyl)-triazol)SA]-N-(4-butylphenyl)acetamide Anti-exudative Outperformed diclofenac sodium in reducing edema in rat models.
VUAA-1: 5-(3-pyridinyl), 4-ethylphenyl Orco Agonist (Insect Olfaction) High efficacy in activating insect odorant receptors.
N-(4-Chlorophenyl)-5-(toluidinomethyl)-triazol-SA acetamide Not reported Structural complexity suggests potential anti-inflammatory applications.
5-(Furan-2-yl)-triazol-SA derivatives Anti-exudative 15/21 compounds showed activity; 8 surpassed diclofenac sodium.

*SA = Sulfanyl Acetamide

Structure-Activity Relationship (SAR) Insights

  • 5-Position Substitution :
    • Benzyl vs. Pyridinyl : Benzyl groups may enhance membrane permeability, while pyridinyl improves water solubility and hydrogen bonding.
    • Halogenated Aryl (e.g., 2-chlorophenyl) : Increases anti-inflammatory activity via hydrophobic interactions and metabolic stability .
  • 4-Position Substitution: Amino Group (NH₂): Critical for hydrogen bonding in antimicrobial activity .
  • Acetamide Aryl Group :
    • 4-Acetylphenyl : The acetyl group may modulate electron density, affecting target binding affinity.

Biological Activity

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazole moiety, which is known for its biological significance. The molecular formula is C17H18N4OSC_{17}H_{18}N_4OS, with a molecular weight of approximately 346.42 g/mol. The presence of both the acetylphenyl and triazole groups contributes to its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Compounds with similar structural characteristics have shown efficacy against various cancer cell lines, suggesting that this compound may also possess selective cytotoxicity.

Table 1: Summary of Anticancer Activities

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10.5Induction of apoptosis via caspase activation
A549 (Lung)12.3Inhibition of cell proliferation
HeLa (Cervical)9.8Disruption of mitochondrial function

The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells, indicating a significant rise in apoptotic cells compared to controls .

Mechanistic Studies

Mechanistic studies have demonstrated that the compound interacts with specific biological targets involved in cancer progression. It is hypothesized that the triazole ring facilitates interactions with enzymes and receptors critical for tumor growth and survival.

Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition studies revealed an IC50 value ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isoforms . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Studies

In a recent study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic cell populations. The study reported:

  • Increased Annexin V-FITC positivity : From 0.18% in controls to 22.04% post-treatment.
  • Enhanced necrosis rates : Necrotic cells increased from 1.20% to 16.65%, indicating robust cytotoxic effects .

Potential Applications

Given its promising biological activity, this compound has potential applications in:

  • Cancer therapy : As a lead compound for developing new anticancer agents.
  • Enzyme inhibition : Targeting CA IX for tumor growth suppression.

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